molecular formula C14H14ClNO2S B2803062 Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate CAS No. 351158-61-7

Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate

Cat. No.: B2803062
CAS No.: 351158-61-7
M. Wt: 295.78
InChI Key: PZAKQASPMNEFRV-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields due to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification reactions, often using propanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications.

Scientific Research Applications

Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylate derivatives: These compounds share a similar thiophene core but differ in their substituents.

    2-Aminothiazole derivatives: These compounds have a similar amino group but a different heterocyclic core.

Uniqueness

Propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group, in particular, enhances its reactivity and potential for bioactivity compared to other thiophene derivatives.

Properties

IUPAC Name

propyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-2-7-18-14(17)12-10(8-19-13(12)16)9-5-3-4-6-11(9)15/h3-6,8H,2,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAKQASPMNEFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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